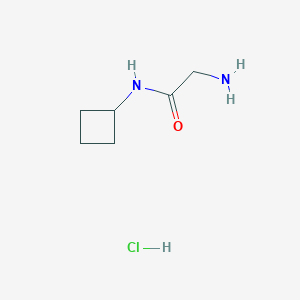
2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Characterization
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds was synthesized, focusing on the structural and spectral features through DFT calculations. These imidazothiadiazoles showed significant cytotoxic activities against cancer cell lines, with certain derivatives presenting powerful results against breast cancer. This highlights their potential as anticancer agents, emphasizing the importance of the structural arrangement in their activity. The molecular modeling further supports their application in cancer research, showcasing their reactivity descriptors through HOMO–LUMO energies and their potential binding affinities in docking studies (Abu-Melha, 2021).
Radiotracer Development
In the context of positron emission tomography (PET) imaging, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives were synthesized. These tracers, aiming to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), were prepared with high radiochemical yields and purity, demonstrating the utility of such compounds in biomedical imaging. The synthesis process underscores the compound's potential in facilitating the understanding of biological processes at the molecular level (Gao, Wang, & Zheng, 2016).
Neurological Imaging
The synthesis of DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) using PET, demonstrates another crucial application. This compound, labeled with fluorine-18, underwent a simple one-step synthesis process that was fully automated, highlighting its potential in neurological research, particularly for disorders affecting the translocator protein (Dollé et al., 2008).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showcased a novel series of potential antipsychotic agents. These compounds, through their unique interactions and metabolic pathways, presented an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This distinct pathway from clinically available antipsychotic agents opens new avenues for the treatment of psychosis (Wise et al., 1987).
properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c1-28-12-4-11-24-19(27)14-30-22-20(15-7-9-17(23)10-8-15)25-21(26-22)16-5-3-6-18(13-16)29-2/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJJDQOOLGTHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)



![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)

